molecular formula C13H21N3O4S2 B2966029 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide CAS No. 897622-23-0

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Cat. No. B2966029
CAS RN: 897622-23-0
M. Wt: 347.45
InChI Key: ORLNYUCHRGFJAK-UHFFFAOYSA-N
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Description

“N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide” is a chemical compound. It has a molecular formula of C19H25N3O5S2 and an average mass of 439.549 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide” includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl group attached to the piperazine ring .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) , which is significant in the treatment of Alzheimer’s disease (AD). AChEIs are designed to increase the level of acetylcholine in the brain, thereby improving cognitive function in AD patients. The compound has shown moderate inhibitory activities in vitro, with certain derivatives displaying potent AChE inhibitory activity, suggesting its potential as a lead compound for AD drug development .

Anticonvulsant Activity

Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. These studies are crucial as they contribute to the development of new treatments for epilepsy, particularly for forms of the disease that are resistant to current medications. Some derivatives have shown activity in animal models of epilepsy, indicating the compound’s potential role in creating more effective anticonvulsant drugs .

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S2/c1-21(17,18)14-7-12-22(19,20)16-10-8-15(9-11-16)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLNYUCHRGFJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

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